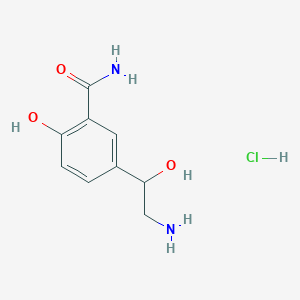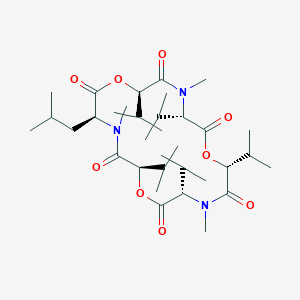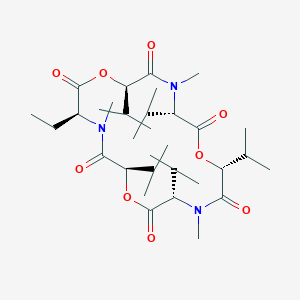
(+)-Coclaurine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Coclaurine Hydrochloride is a naturally occurring alkaloid found in various plant species. It is a derivative of coclaurine, which belongs to the benzylisoquinoline class of alkaloids. This compound has garnered significant interest due to its potential pharmacological properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Coclaurine Hydrochloride typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde, followed by a series of chemical reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the compound.
化学反応の分析
Types of Reactions
(+)-Coclaurine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
科学的研究の応用
(+)-Coclaurine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (+)-Coclaurine Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, inhibition of oxidative stress, and interaction with specific enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular signaling and metabolic processes.
類似化合物との比較
(+)-Coclaurine Hydrochloride can be compared with other similar compounds, such as:
(-)-Coclaurine: The enantiomer of (+)-Coclaurine, which may have different pharmacological properties.
N-Methylcoclaurine: A methylated derivative with distinct biological activities.
Salsolinol: Another benzylisoquinoline alkaloid with neuroactive properties.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which may differ from its analogs and derivatives.
特性
CAS番号 |
19894-19-0 |
|---|---|
分子式 |
C₁₇H₁₉NO₃·HCl |
分子量 |
285.343646 |
同義語 |
(R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride; 1βH-Coclaurine Hydrochloride; (1R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


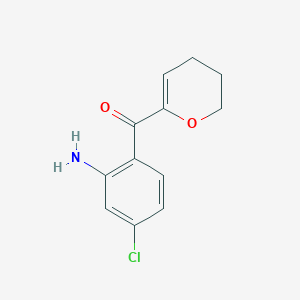
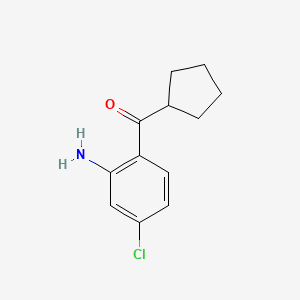
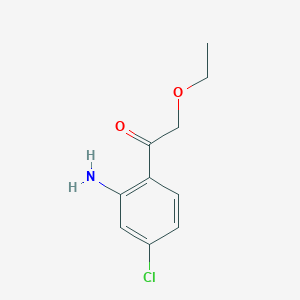
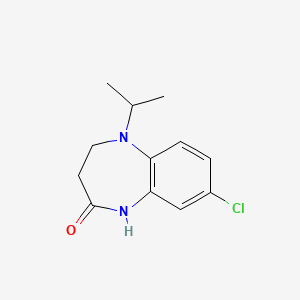
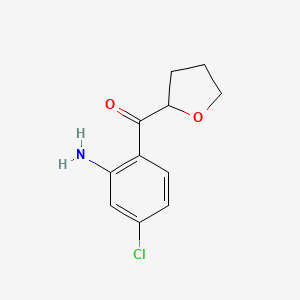
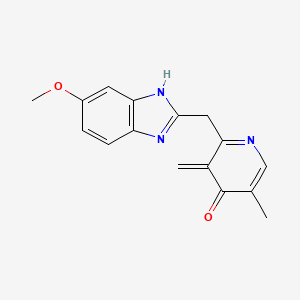
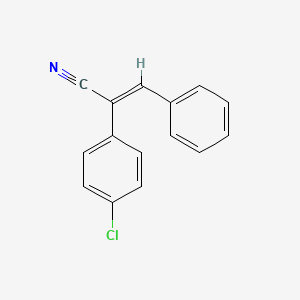
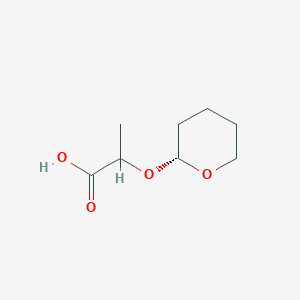
![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)
